5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

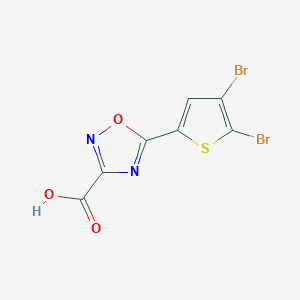

5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a dibromothiophene moiety and a carboxylic acid group. Its molecular formula is C₇H₄Br₂N₂O₃S, with a molecular weight of 364.98 g/mol.

Properties

Molecular Formula |

C7H2Br2N2O3S |

|---|---|

Molecular Weight |

353.98 g/mol |

IUPAC Name |

5-(4,5-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H2Br2N2O3S/c8-2-1-3(15-4(2)9)6-10-5(7(12)13)11-14-6/h1H,(H,12,13) |

InChI Key |

BKYUCTYCCLHPPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Br)Br)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of Corresponding Nitriles and Carboxylic Acids

Overview:

The most straightforward approach involves synthesizing the nitrile precursor, which then undergoes cyclization to form the oxadiazole ring. This method is supported by the synthesis of related oxadiazoles via dehydration of amidoximes derived from nitriles.

- Preparation of Nitrile Intermediate:

The 4,5-dibromothiophene-2-carbonitrile is prepared via nucleophilic substitution or by dehydration of corresponding amidoximes (from the precursor amides).

- Cyclization to Oxadiazole:

The nitrile reacts with hydroxylamine hydrochloride in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). Alternatively, dehydration using acetic anhydride or trifluoroacetic anhydride (TFAA) in anhydrous solvents like pyridine can be employed.

Cyclization of Amidoximes with Carboxylic Acid Derivatives

Overview:

A prominent method involves converting the dibromothiophene derivative into an amidoxime, followed by cyclization to the oxadiazole ring. This approach is supported by the synthesis of related 1,2,4-oxadiazoles via amidoxime intermediates.

- Preparation of Amidoxime:

The 4,5-dibromothiophene-2-carboxylic acid is converted into its corresponding amidoxime using hydroxylamine hydrochloride in ethanol, with NaOH to facilitate the reaction.

- Cyclization Step:

The amidoxime reacts with dehydrating agents such as TFAA or phosphoryl chloride (POCl₃) under reflux conditions to form the oxadiazole ring.

| Step | Reagents & Conditions | Yield | References |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride + NaOH in ethanol | 70–80% | , |

| Cyclization | TFAA in pyridine at room temperature | 60–75% | , |

Alternative Synthesis via Multi-step Approach

Overview:

A multi-step synthesis involves initial formation of the thiophene derivative, followed by functionalization to introduce the carboxylic acid, and subsequent cyclization to form the oxadiazole ring.

- Synthesis of 4,5-dibromothiophene-2-carboxylic acid via bromination of thiophene-2-carboxylic acid.

- Conversion to amidoxime using hydroxylamine hydrochloride.

- Cyclization using dehydrating agents to form the oxadiazole.

| Step | Reagents & Conditions | Yield | References |

|---|---|---|---|

| Bromination | Bromine in acetic acid | 80–90% | |

| Amidoxime formation | Hydroxylamine hydrochloride + NaOH | 70–80% | |

| Cyclization | TFAA or POCl₃ | 60–75% | , |

Summary of Key Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Dehydrating agent | TFAA, POCl₃, acetic anhydride | Facilitates dehydration of amidoximes |

| Solvent | Pyridine, ethanol, DMF | Ensures solubility and reaction efficiency |

| Temperature | Room temperature to reflux | Reactions often proceed at ambient or elevated temperatures |

| Yield | 60–80% | Dependent on purity of intermediates and reaction conditions |

Notes on Optimization and Purification

Purification:

Column chromatography on silica gel using hexane/ethyl acetate mixtures (e.g., 70:30) is standard for isolating the final product.Characterization: Confirmed via NMR (¹H and ¹³C), IR, and mass spectrometry, with characteristic IR bands for oxadiazole (~1650–1700 cm⁻¹) and NMR signals consistent with aromatic and heterocyclic protons.

Chemical Reactions Analysis

Amidoxime-Driven Cyclization

-

Mechanism : The reaction involves amidoximes (derived from nitriles or hydrazides) reacting with activated carboxylic acids (e.g., penicillanic acid derivatives) under coupling agents like EDC/HOBt or HATU/HOBt .

-

Conditions :

Reaction Mechanism

The formation of the oxadiazole ring proceeds through two key steps :

Coupling and Intermediate Formation

-

Step 1 : Activation of the carboxylic acid (e.g., via EDC/HOBt) to form an active ester.

-

Step 2 : Reaction with amidoximes to form a tetrahedral intermediate, followed by elimination of ethanol/water .

Cyclization

-

Step 3 : Heating induces cyclization, releasing byproducts (e.g., ethanol) and forming the oxadiazole ring .

-

Key Factors :

Spectroscopic Analysis

Pharmacological Potential

-

Anticancer Activity : Oxadiazoles are known to inhibit enzymes like thymidine phosphorylase, with derivatives showing activity against leukemia and breast cancer cell lines .

-

Nematocidal Activity : Halogenated oxadiazoles (e.g., chloromethyl derivatives) exhibit potent nematocidal effects .

Chemical Reactivity

-

Hydrolysis : The carboxylic acid group may undergo hydrolysis under basic or acidic conditions.

-

Electrophilic Substitution : Bromine atoms on the thiophene ring can participate in substitution reactions (e.g., nucleophilic aromatic substitution).

Scientific Research Applications

5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Materials Science: Used in the synthesis of conjugated polymers for electronic and optoelectronic applications.

Medicinal Chemistry: Investigated for its potential as an antiviral and anticancer agent due to its unique structural features.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

The compound can be compared to other 1,2,4-oxadiazole-3-carboxylic acid derivatives, focusing on substituent effects, synthesis strategies, and functional properties. Below is a detailed analysis:

Structural and Electronic Comparisons

Key Observations :

- Bromine vs. Trifluoromethyl Groups : The target’s bromine substituents offer distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the electron-withdrawing CF₃ group in the trifluoromethylphenyl analog, which may stabilize the oxadiazole ring but reduce electrophilic activity .

- Thiophene vs.

Physicochemical and Spectral Properties

- IR Spectroscopy : The carboxylic acid group in oxadiazoles typically shows a carbonyl stretch near 1670–1700 cm⁻¹ , as seen in compound 3 (1672 cm⁻¹) . Bromine substituents may shift absorption bands due to increased electron density.

- NMR Spectroscopy : The thiophene protons in the target compound would resonate downfield (δ ~7.0–7.6 ppm), similar to compound 3 (δ 7.09–7.65 ppm) .

Biological Activity

The compound 5-(4,5-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 372.46 g/mol. The presence of bromine atoms and the oxadiazole ring contributes to its unique chemical properties, which are crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. In a study involving various 1,2,4-oxadiazole derivatives, compounds similar to 5-(4,5-dibromothiophen-2-yl)-1,2,4-oxadiazole were evaluated against human cancer cell lines. The results showed promising antiproliferative effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A1 | HL-60 | 19.0 |

| A2 | NCI H292 | 42.1 |

| A3 | HT29 | 28.0 |

These compounds exhibited selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells .

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. In a series of tests against various bacterial strains, compounds with similar structures demonstrated effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62 µg/mL |

| Pseudomonas aeruginosa | 68 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These results highlight the potential of oxadiazoles as antimicrobial agents .

Nematocidal Activity

One notable aspect of the biological activity of oxadiazoles is their nematocidal properties. For instance, certain derivatives showed remarkable efficacy against the nematode Bursaphelenchus xylophilus, with LC50 values significantly lower than those of standard nematicides:

| Compound | LC50 (µg/mL) |

|---|---|

| A1 | 2.4 |

| A2 | 2.8 |

| A3 | 3.3 |

These findings suggest that modifications at the 5-position of the oxadiazole ring can enhance nematocidal activity .

The biological mechanisms underlying the activities of oxadiazoles often involve interactions with specific biological targets. For instance:

- Anticancer Mechanism : Oxadiazoles may induce apoptosis in cancer cells by affecting pathways related to oxidative stress and cell cycle regulation.

- Antimicrobial Mechanism : The compounds may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

- Nematocidal Mechanism : The action against nematodes is primarily attributed to interference with acetylcholine receptors, leading to paralysis and death of the parasites .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer properties against multiple cell lines. The results indicated that structural modifications could significantly enhance bioactivity.

- Antimicrobial Study : Another investigation assessed the antibacterial activity of synthesized oxadiazoles against clinical isolates of bacteria, demonstrating effective inhibition at low concentrations.

Q & A

Basic: What are the common synthetic routes for 5-(4,5-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid?

The compound can be synthesized via multistep reactions involving cyclization and functional group transformations. A typical approach includes:

- Thiophene bromination : Introducing bromine atoms at the 4,5-positions of thiophene under controlled conditions (e.g., using bromine in acetic acid or oleum at low temperatures, as seen in nitration reactions of similar heterocycles) .

- Oxadiazole formation : Coupling the brominated thiophene with a cyanamide derivative via [2+3] cyclocondensation, followed by ester hydrolysis to yield the carboxylic acid. Hydrolysis of esters (e.g., using KOH in ethanol/water under reflux) is a standard method to generate carboxylic acids .

- Purification : Recrystallization from DMF/acetic acid mixtures or ethanol ensures high purity .

Basic: How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and analytical techniques:

- NMR : H and C NMR identify protons and carbons in the oxadiazole, thiophene, and carboxylic acid groups. Distinct peaks for bromine-substituted thiophene (~6.5–7.5 ppm for aromatic protons) and oxadiazole carbons (~160–170 ppm) are critical .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and isotopic pattern from bromine atoms .

- Elemental analysis : Validates the C, H, N, Br, and S composition .

Advanced: How can researchers resolve ambiguities in spectroscopic data caused by structural isomerism?

Structural isomerism (e.g., oxadiazole regioisomers or thiophene substitution patterns) may lead to overlapping signals. Strategies include:

- 2D NMR : COSY and HSQC experiments clarify proton-proton and carbon-proton correlations .

- X-ray crystallography : Definitive confirmation of the crystal structure, particularly for bromine positions, as seen in analogous compounds .

- Computational modeling : Density Functional Theory (DFT) predicts NMR shifts and compares them with experimental data to rule out isomers .

Advanced: What experimental designs are suitable for evaluating its biological activity (e.g., enzyme inhibition)?

For enzyme inhibition studies:

- Target selection : Prioritize enzymes with known oxadiazole interactions (e.g., DNA gyrase or topoisomerases, as seen in substituted oxadiazoles with IC values in the µM range) .

- Assay optimization : Use fluorescence-based assays or gel electrophoresis to measure DNA supercoiling inhibition. Include positive controls (e.g., ciprofloxacin for gyrase) and negative controls (DMSO vehicle) .

- Dose-response curves : Test concentrations from 0.1–100 µM to determine IC. Triplicate measurements ensure reproducibility .

Advanced: How should contradictory data (e.g., varying IC50_{50}50 values across studies) be analyzed?

Contradictions may arise from assay conditions or impurities. Mitigation strategies:

- Standardize protocols : Use identical buffer systems, enzyme sources, and incubation times .

- Purity validation : Re-test compounds with ≥95% purity (via HPLC) to exclude interference from byproducts .

- Statistical analysis : Apply ANOVA or t-tests to assess significance. Report confidence intervals for IC values .

Advanced: What methodologies optimize reaction yields for large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency .

- Catalyst screening : Pd-based catalysts improve coupling reactions (e.g., Suzuki-Miyaura for thiophene functionalization) .

- Reaction monitoring : TLC or in situ IR tracks intermediate formation. Quench reactions at 90–95% conversion to minimize side products .

Advanced: How can computational chemistry predict interactions with biological targets?

- Molecular docking : Use software like AutoDock to model binding poses with enzymes (e.g., DNA gyrase ATP-binding pocket). Validate with free-energy calculations (MM-GBSA) .

- QSAR models : Correlate substituent effects (e.g., bromine electronegativity) with inhibitory activity to guide structural modifications .

Basic: What safety protocols are essential when handling brominated intermediates?

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors .

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .

- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced: How does the electron-withdrawing effect of bromine influence reactivity?

Bromine atoms on the thiophene ring:

- Deactivate the ring : Reduce electrophilic substitution reactivity, directing further functionalization to specific positions .

- Stabilize intermediates : Enhance oxadiazole formation via resonance effects during cyclization .

Advanced: What strategies prevent decomposition during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.